1-(2,4-Dihydroxyphenyl)butan-1-one synthesis methods
1-(2,4-Dihydroxyphenyl)butan-1-one synthesis methods
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one
Introduction
1-(2,4-Dihydroxyphenyl)butan-1-one, also known as 4-butyrylresorcinol, is a phenolic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1][2] Its structure, featuring a butyryl group attached to a resorcinol (1,3-dihydroxybenzene) core, makes it a valuable precursor for compounds like 4-n-butylresorcinol, a potent skin-whitening agent that functions by inhibiting tyrosinase.[3][4] This guide provides a detailed overview of the primary synthetic routes for 1-(2,4-Dihydroxyphenyl)butan-1-one, focusing on experimental protocols, quantitative data, and reaction pathways for researchers and professionals in drug development and chemical synthesis.
Core Synthesis Methodologies
The principal methods for synthesizing 1-(2,4-Dihydroxyphenyl)butan-1-one leverage the electron-rich nature of the resorcinol ring. The most prominent and commercially significant methods include:
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Friedel-Crafts Acylation: The direct acylation of resorcinol with a butyrylating agent using a Lewis acid catalyst.
-
Fries Rearrangement: An intramolecular rearrangement of a resorcinol ester to form the corresponding hydroxy aryl ketone.
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Houben-Hoesch Reaction: The reaction of resorcinol with a nitrile in the presence of an acid catalyst.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct and widely utilized method for preparing 1-(2,4-Dihydroxyphenyl)butan-1-one.[3] This electrophilic aromatic substitution involves reacting resorcinol with an acylating agent, such as butyric acid, butanoyl chloride, or butyric anhydride, catalyzed by a Lewis acid (e.g., zinc chloride, aluminum chloride, boron trifluoride).[3][5][6][7] The use of butyric acid is often preferred from a green chemistry perspective as the only byproduct is water.[8]
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of resorcinol with butyric acid.
Experimental Protocol (Zinc Chloride Catalyst)
This protocol is adapted from a common industrial synthesis method.[9][10][11]
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Charging the Reactor: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus), add resorcinol (1.0 eq), toluene (as solvent, approx. 3-4 volumes relative to resorcinol), and anhydrous zinc chloride (1.3-1.5 eq).
-
Addition of Acylating Agent: Slowly add n-butyric acid (1.2-1.8 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 105-120°C).[9][11] The water generated during the reaction is continuously removed by the water separator.
-
Monitoring: Monitor the reaction progress using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of resorcinol is complete (typically 4-6 hours).[9][10]
-
Work-up: Cool the reaction mixture to room temperature. Add water (approx. 2 volumes) to dissolve the zinc chloride complex. The mixture will separate into an organic and an aqueous layer.
-
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer 2-3 times with a suitable solvent like ethyl acetate.
-
Purification: Combine all organic phases. Wash sequentially with water and a saturated sodium bicarbonate solution.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oily product.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water or toluene mixture to obtain 1-(2,4-Dihydroxyphenyl)butan-1-one as a solid.[9]
Quantitative Data for Friedel-Crafts Acylation
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyric Acid | Zinc Chloride | Toluene | 105-110 | 4-6 | 84.7 | [9] |
| n-Butyric Acid | Zinc Chloride | n-Butyric Acid (solvent-free) | 100-120 | - | High | [11] |
| n-Butyric Acid | Zinc Chloride | Toluene | Reflux | - | 89.3 | [10] |
| Butyric Acid | BF₃·Et₂O | Chlorobenzene | 80 | - | 99 | [10] |
Fries Rearrangement
The Fries rearrangement is an alternative method that proceeds in two steps. First, resorcinol is esterified with a butyric acid derivative (like butyric anhydride or butanoyl chloride) to form a phenolic ester (resorcinol dibutyrate). This ester then undergoes an intramolecular rearrangement catalyzed by a Lewis acid to yield the target hydroxy aryl ketone.[3][12] The regioselectivity (ortho vs. para acylation) of the rearrangement is highly dependent on reaction conditions, particularly temperature.[12][13][14] Lower temperatures generally favor the para-isomer.[3]
Workflow: Fries Rearrangement
Caption: Two-step workflow for the Fries Rearrangement synthesis.
Experimental Protocol
Detailed protocols for the specific synthesis of 1-(2,4-dihydroxyphenyl)butan-1-one via Fries rearrangement are less common in readily available literature compared to Friedel-Crafts acylation. However, a general procedure can be outlined based on the known mechanism.[12][13][14][15]
-
Esterification: React resorcinol (1.0 eq) with butyric anhydride (2.2 eq) in the presence of a base catalyst (e.g., pyridine) or a small amount of strong acid to form resorcinol dibutyrate. Purify the resulting ester by distillation or chromatography.
-
Rearrangement: Dissolve the purified resorcinol dibutyrate in a suitable solvent (e.g., nitrobenzene or nitromethane). Cool the solution (typically below 60°C to favor para-substitution).[3]
-
Catalyst Addition: Add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.[13][14]
-
Reaction: Allow the reaction to proceed with stirring for several hours. The optimal time and temperature must be determined empirically to maximize the yield of the desired isomer.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the final product using column chromatography or recrystallization.
Quantitative Data for Fries Rearrangement
Quantitative data for this specific molecule is sparse in the provided results. The yield is highly dependent on achieving the correct regioselectivity. For related phenolic esters, yields for the para-rearranged product are reported to be in the range of 80-92% under optimized low-temperature conditions with AlCl₃ in nitromethane.[14]
| Reactant | Catalyst | Solvent | Temperature | Key Feature | Yield (%) | Reference |
| Phenolic Esters (general) | AlCl₃ | Nitromethane | Low Temp. (<60°C) | Favors para-product | Moderate to Good | [3][13] |
| Phenyl Benzoate | AlCl₃ | Nitromethane | Room Temp. | Model Reaction | 92 | [14] |
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from electron-rich phenols or phenol ethers and nitriles.[16][17] For the synthesis of 1-(2,4-dihydroxyphenyl)butan-1-one, resorcinol would react with butyronitrile (CH₃CH₂CH₂CN) in the presence of a Lewis acid catalyst and hydrogen chloride (HCl). The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone.[16] This method is particularly effective for polyhydroxyphenols like resorcinol.[17]
Reaction Pathway: Houben-Hoesch Reaction
Caption: Houben-Hoesch synthesis via a ketimine intermediate.
Experimental Protocol (General)
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Setup: Suspend resorcinol (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous zinc chloride, 1.0 eq) in a suitable anhydrous solvent (e.g., dry ether).
-
Reagent Addition: Add butyronitrile (1.1 eq) to the mixture.
-
HCl Gas: Pass a stream of dry hydrogen chloride (HCl) gas through the cooled (0-5°C) and vigorously stirred solution. The reaction can take several hours. An imine hydrochloride salt will typically precipitate.
-
Isolation of Intermediate: Filter the precipitated ketimine salt and wash with anhydrous ether.
-
Hydrolysis: Heat the isolated salt in water or dilute acid to hydrolyze the imine to the corresponding ketone.
-
Purification: Cool the solution and collect the precipitated product by filtration. The crude product can be further purified by recrystallization.
Quantitative Data for Houben-Hoesch Reaction
| Phenol | Nitrile | Catalyst | Key Feature |
| Phloroglucinol | Acetonitrile | HCl, AlCl₃ | Synthesis of 2,4,6-Trihydroxyacetophenone |
| Polyphenols (general) | Alkyl Nitriles | HCl, ZnCl₂ | Effective for highly activated rings |
Comparative Summary
| Method | Key Reactants | Catalyst | Advantages | Disadvantages | Typical Yield |
| Friedel-Crafts Acylation | Resorcinol, Butyric Acid/Chloride | Lewis Acid (ZnCl₂, AlCl₃, BF₃) | Direct, one-pot, high yielding, industrially scalable. | Requires stoichiometric or excess catalyst; catalyst can be moisture-sensitive.[5][7] | 85-99% |
| Fries Rearrangement | Resorcinol Butyrate Ester | Lewis Acid (AlCl₃) | Useful when direct acylation is problematic; can offer regioselectivity. | Two-step process; risk of isomer formation; conditions can be harsh.[12][15] | Moderate-Good |
| Houben-Hoesch Reaction | Resorcinol, Butyronitrile | HCl, Lewis Acid | Good for highly activated phenols; avoids polyacylation. | Requires handling of HCl gas; nitrile may be less available than carboxylic acid. | Good (inferred) |
References
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- 2. Resorcinol - Wikipedia [en.wikipedia.org]
- 3. 1-(2,4-Dihydroxyphenyl)butan-1-one | 4390-92-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. future4200.com [future4200.com]
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- 10. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 11. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Fries Rearrangement [organic-chemistry.org]
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